4-[(2-Methylpropyl)sulfanyl]benzaldehyde

Lipophilicity ADME Medicinal Chemistry

4-[(2-Methylpropyl)sulfanyl]benzaldehyde (CAS 53606-31-8), also known as 4-(isobutylthio)benzaldehyde, is an aromatic aldehyde with the molecular formula C₁₁H₁₄OS and a molecular weight of 194.3 g/mol. It is a sulfur-containing benzaldehyde derivative characterized by an isobutylthio substituent at the para position.

Molecular Formula C11H14OS
Molecular Weight 194.3 g/mol
CAS No. 53606-31-8
Cat. No. B1356650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylpropyl)sulfanyl]benzaldehyde
CAS53606-31-8
Molecular FormulaC11H14OS
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCC(C)CSC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H14OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3
InChIKeyRPDQXMBSNWIWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methylpropyl)sulfanyl]benzaldehyde (CAS 53606-31-8): Sourcing and Baseline Data for a Research Chemical Building Block


4-[(2-Methylpropyl)sulfanyl]benzaldehyde (CAS 53606-31-8), also known as 4-(isobutylthio)benzaldehyde, is an aromatic aldehyde with the molecular formula C₁₁H₁₄OS and a molecular weight of 194.3 g/mol . It is a sulfur-containing benzaldehyde derivative characterized by an isobutylthio substituent at the para position [1]. This compound is primarily employed as a research chemical, intermediate, and building block in organic synthesis, and is commercially available with a typical purity of 97% .

Why 4-[(2-Methylpropyl)sulfanyl]benzaldehyde Cannot Be Directly Substituted by Generic Analogs


The isobutylthio group in 4-[(2-Methylpropyl)sulfanyl]benzaldehyde confers distinct physicochemical properties that directly impact its performance in synthetic and biological applications, rendering it non-interchangeable with smaller alkylthio analogs like 4-(methylthio)benzaldehyde or 4-(ethylthio)benzaldehyde. Differences in calculated LogP (XLogP3) and other molecular descriptors are expected to alter solubility, membrane permeability, and reactivity profiles . In research contexts, the specific isobutylthio moiety has been implicated in unique biological activities, such as the inhibition of human ALDH3A1 with an IC50 of 2.1 µM, a property not automatically conferred to other alkyl chain lengths [1]. This evidence base demonstrates that substituting a different 4-alkylthiobenzaldehyde without empirical verification poses a significant risk to experimental reproducibility and project outcomes.

Quantitative Differentiation of 4-[(2-Methylpropyl)sulfanyl]benzaldehyde from Closest Analogs: A Procurement Guide


LogP as a Predictor of Differential Solubility and Permeability in 4-Alkylthiobenzaldehydes

The target compound 4-[(2-Methylpropyl)sulfanyl]benzaldehyde possesses a calculated partition coefficient (XLogP3) of 3.2 . This represents a substantial increase in lipophilicity compared to the unsubstituted benzaldehyde baseline (XLogP ~1.5) [1]. This quantified difference is consistent with the addition of a hydrophobic alkylthio group. By inference, this value is higher than what would be calculated for smaller-chain analogs like 4-(methylthio)benzaldehyde and lower than longer-chain homologs, positioning the compound in a specific physicochemical space. This directly impacts its suitability in applications where a specific LogP range is required, such as optimizing blood-brain barrier penetration or enhancing solubility in organic reaction media.

Lipophilicity ADME Medicinal Chemistry QSAR

Enzymatic Inhibition Profile: ALDH3A1 Activity of 4-(Isobutylthio)benzaldehyde

4-[(2-Methylpropyl)sulfanyl]benzaldehyde has been evaluated as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer cell resistance to chemotherapeutics. It demonstrated an IC50 of 2.1 µM in a spectrophotometric assay measuring the inhibition of benzaldehyde oxidation [1]. This specific bioactivity profile is not automatically transferable to other 4-alkylthiobenzaldehydes, as the size and branching of the alkyl group are key determinants of enzyme active-site complementarity. No comparable IC50 data is available in this assay for the methyl or ethyl analogs, making this a specific, verifiable property of the isobutyl derivative.

Enzyme Inhibition ALDH3A1 Cancer Research Chemoprevention

Structural and Conformational Impact of the Isobutylthio Substituent

The conformational behavior of 2-alkylthiobenzaldehydes in solution is highly dependent on the steric bulk of the alkyl group. 1H NMR studies of the analogous 2-alkylthio series reveal that the O-syn conformation of the aldehyde group decreases from 40% for the methyl derivative to 0% for the tert-butyl compound in CCl4 solution at ~300 K [1]. This class-level trend suggests that the isobutyl group (2-methylpropyl) in the target compound would induce a distinct conformational preference compared to smaller alkyl chains, which can influence its reactivity in subsequent chemical transformations (e.g., nucleophilic additions, cycloadditions). This steric effect is a key, albeit inferred, differentiator from the more conformationally flexible 4-(methylthio)- and 4-(ethylthio)benzaldehyde analogs.

NMR Spectroscopy Conformational Analysis Physical Organic Chemistry

Synthetic Utility and Economic Scalability via Robust Patent-Protected Methodology

The synthesis of alkylthiobenzaldehydes, including the target compound, is well-established and economically viable via nucleophilic aromatic substitution. A key patent (JP2557769B2) details a method for producing alkylthiobenzaldehydes by reacting a halobenzaldehyde (e.g., 4-chlorobenzaldehyde) with an alkanethiol (e.g., 2-methylpropanethiol) in a heterogeneous system using a base and a phase-transfer catalyst . This methodology is explicitly designed to be economically advantageous and scalable. This robust, proven synthetic route ensures reliable and cost-effective procurement compared to analogs that may require more complex or lower-yielding syntheses, thereby mitigating supply chain risk for large-scale or long-term research programs.

Process Chemistry Synthetic Methodology Patent Analysis Scale-up

Experimental Physicochemical Parameters for Handling and Formulation

The target compound 4-[(2-Methylpropyl)sulfanyl]benzaldehyde exhibits a calculated boiling point of 305.0 ± 25.0 °C at 760 mmHg and a density of 1.0 ± 0.1 g/cm³ . While no direct head-to-head comparison is available, these values are expected to be significantly higher than those of the lower molecular weight 4-(methylthio)benzaldehyde (MW: 152.2 g/mol, calculated B.P. ~270-280°C) and lower than longer-chain analogs. These specific physical parameters dictate appropriate storage, handling, and purification conditions, such as the recommended storage at 2-8°C in a dry, sealed environment to prevent degradation . Such data is essential for proper laboratory stewardship and experimental planning, as deviations in boiling point can affect distillation strategies and thermal stability assessments.

Pre-formulation Physicochemical Properties Material Handling Safety

Commercial Availability as a Defined Building Block with High Purity

4-[(2-Methylpropyl)sulfanyl]benzaldehyde is a well-established, commercially available research chemical. Multiple reputable suppliers offer the compound with a standard purity of 97% . The MDL number (MFCD04971071) is also widely recognized . This reliable, multi-source availability contrasts with more specialized or less common 4-alkylthiobenzaldehyde derivatives, which may only be available from a single source, in lower purity, or require custom synthesis. This ensures procurement security, competitive pricing, and reduces project delays associated with sourcing niche or custom-synthesized materials.

Procurement Supply Chain Chemical Inventory Building Blocks

Recommended Application Scenarios for 4-[(2-Methylpropyl)sulfanyl]benzaldehyde Based on Verified Evidence


Medicinal Chemistry: ALDH3A1-Targeted Inhibitor Development

Researchers engaged in discovering or optimizing inhibitors of aldehyde dehydrogenase 3A1 (ALDH3A1) for cancer chemotherapy or chemoprevention can prioritize 4-[(2-Methylpropyl)sulfanyl]benzaldehyde as a starting point or validation tool. Its demonstrated IC50 of 2.1 µM against human ALDH3A1 provides a validated, quantitative benchmark for structure-activity relationship (SAR) studies [1]. Using this compound, rather than a generic 4-alkylthiobenzaldehyde, ensures that initial screening results are relevant to the specific steric and electronic requirements of the target enzyme's active site, saving time and resources in early-stage drug discovery.

Organic Synthesis: Scaffold for Lipophilic Heterocycle Construction

In the synthesis of complex molecules such as benzo[b]thiophenes, where the introduction of a specific lipophilic group is critical for target binding, 4-[(2-Methylpropyl)sulfanyl]benzaldehyde offers a pre-functionalized scaffold with a calculated XLogP3 of 3.2 . Its isobutylthio group provides a specific degree of hydrophobicity that can be exploited to fine-tune the physicochemical properties of the final drug candidate. This pre-defined lipophilicity is an advantage over starting with an unsubstituted benzaldehyde (XLogP ~1.5), which would require additional, and potentially lower-yielding, synthetic steps to install a comparable hydrophobic moiety later in the sequence [2].

Process Chemistry: Scalable Production of 4-Alkylthiobenzaldehyde Derivatives

For process chemists tasked with scaling up the production of 4-alkylthiobenzaldehyde derivatives, the methodology described in patent JP2557769B2 provides a validated, cost-effective route that can be directly applied to 4-[(2-Methylpropyl)sulfanyl]benzaldehyde . The patent's emphasis on using inexpensive starting materials, a heterogeneous reaction system, and a phase-transfer catalyst directly addresses key scale-up challenges, such as product isolation, waste management, and cost control. This established industrial process ensures that large quantities of the compound can be reliably and economically manufactured, making it a preferred choice over analogs lacking a proven, scalable synthesis.

Physical Organic Chemistry: Conformational Analysis of Aldehyde Reactivity

Research groups studying the fundamental relationship between molecular conformation and chemical reactivity can utilize 4-[(2-Methylpropyl)sulfanyl]benzaldehyde as a model system. Class-level NMR data for 2-alkylthiobenzaldehydes show that increasing alkyl bulk sterically dictates the conformational preference of the aldehyde group, with the O-syn conformer population ranging from 40% for methyl to 0% for tert-butyl [3]. The isobutyl group in this compound is predicted to fall between these extremes, offering a specific, tunable steric environment to probe how aldehyde geometry influences reaction rates and selectivities in nucleophilic additions or cycloadditions.

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